
3-Cyclopropyl-3,3-difluoropropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-3,3-difluoropropan-1-ol is an organic compound with the molecular formula C₆H₁₀F₂O It is characterized by the presence of a cyclopropyl group and two fluorine atoms attached to a three-carbon chain, with a hydroxyl group at the terminal carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3,3-difluoropropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopropyl derivatives and fluorinated reagents.
Hydroxylation: The hydroxyl group is introduced through reactions involving alcohols or by hydrolysis of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-3,3-difluoropropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of suitable solvents and temperatures.
Major Products
The major products formed from these reactions include cyclopropyl ketones, cyclopropyl alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
3-Cyclopropyl-3,3-difluoropropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-3,3-difluoropropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, influencing its biological activity. The cyclopropyl group may also contribute to the compound’s unique reactivity and interaction with various pathways.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-3,3-difluoropropan-1-amine hydrochloride: This compound shares a similar structure but contains an amine group instead of a hydroxyl group.
3-Cyclopropyl-2,2-difluoropropan-1-ol: This compound has a similar backbone but differs in the position of the fluorine atoms.
Uniqueness
3-Cyclopropyl-3,3-difluoropropan-1-ol is unique due to its specific arrangement of the cyclopropyl group and fluorine atoms, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C6H10F2O |
|---|---|
Molecular Weight |
136.14 g/mol |
IUPAC Name |
3-cyclopropyl-3,3-difluoropropan-1-ol |
InChI |
InChI=1S/C6H10F2O/c7-6(8,3-4-9)5-1-2-5/h5,9H,1-4H2 |
InChI Key |
YTOWZJPYSLVJMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CCO)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(But-3-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid](/img/structure/B13276397.png)

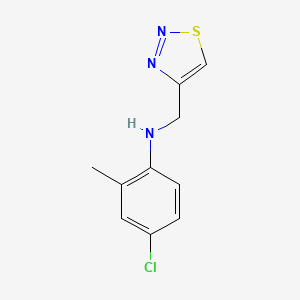
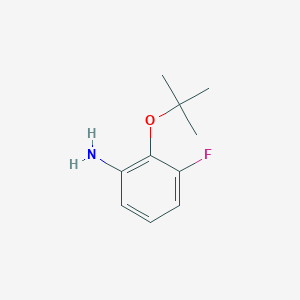
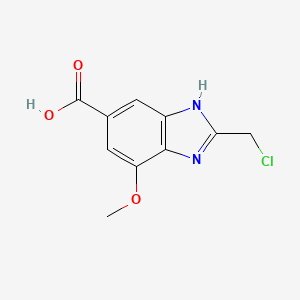
amine](/img/structure/B13276434.png)
amine](/img/structure/B13276441.png)
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13276449.png)
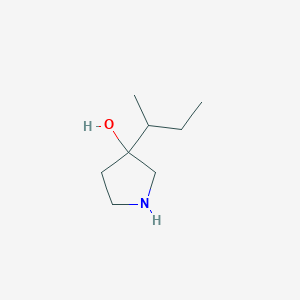
![4-[(Hex-5-en-2-yl)amino]cyclohexan-1-ol](/img/structure/B13276457.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-methanesulfinylbutanoic acid](/img/structure/B13276470.png)
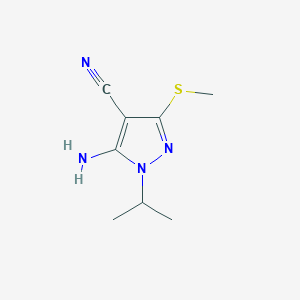
![2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-one](/img/structure/B13276491.png)
